REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:16]=[CH:15][C:7]([CH2:8][N:9]2[CH2:13][CH2:12][O:11][C:10]2=[O:14])=[CH:6][CH:5]=1)([O-])=O.O.O.Cl[Sn]Cl.[OH-].[Na+].C(Cl)Cl>C(O)C>[NH2:1][C:4]1[CH:16]=[CH:15][C:7]([CH2:8][N:9]2[CH2:13][CH2:12][O:11][C:10]2=[O:14])=[CH:6][CH:5]=1 |f:1.2.3,4.5|
|
Name
|
compound
|
Quantity
|
0.244 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CN2C(OCC2)=O)C=C1
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
O.O.Cl[Sn]Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
is brought to 0° C.
|
Type
|
CUSTOM
|
Details
|
the emulsion obtained
|
Type
|
FILTRATION
|
Details
|
is filtered over Celite
|
Type
|
EXTRACTION
|
Details
|
The filtrate is then extracted with DCM (2×300 ml)
|
Type
|
CUSTOM
|
Details
|
The organic phase obtained
|
Type
|
WASH
|
Details
|
is washed with water and with saturated aqueous NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate obtained
|
Type
|
CUSTOM
|
Details
|
is evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(CN2C(OCC2)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |